molecular formula C8H16N2O4S B2508242 Methyl 1-[(dimethylamino)sulfonyl]prolinate CAS No. 1094603-59-4

Methyl 1-[(dimethylamino)sulfonyl]prolinate

Cat. No.: B2508242
CAS No.: 1094603-59-4
M. Wt: 236.29
InChI Key: LNKMFRSBQVXKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(dimethylamino)sulfonyl]prolinate is a chemical compound that belongs to the class of amino acid esters. It is characterized by its molecular formula C8H16N2O4S and a molecular weight of 236.29 g/mol. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(dimethylamino)sulfonyl]prolinate typically involves the esterification of proline with dimethylaminosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to ensure consistent production quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(dimethylamino)sulfonyl]prolinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted prolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[(dimethylamino)sulfonyl]prolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(dimethylamino)sulfonyl]prolinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The dimethylamino group plays a crucial role in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(dimethylamino)sulfonyl]glycinate
  • Methyl 1-[(dimethylamino)sulfonyl]alaninate
  • Methyl 1-[(dimethylamino)sulfonyl]valinate

Uniqueness

Methyl 1-[(dimethylamino)sulfonyl]prolinate is unique due to its proline backbone, which imparts specific stereochemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and selectivity in biochemical assays, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

methyl 1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-9(2)15(12,13)10-6-4-5-7(10)8(11)14-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKMFRSBQVXKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.